molecular formula C15H16ClN3O B5119239 2-(3-chlorophenyl)-N-[(4,6-dimethyl-2-pyrimidinyl)methyl]acetamide

2-(3-chlorophenyl)-N-[(4,6-dimethyl-2-pyrimidinyl)methyl]acetamide

Cat. No. B5119239
M. Wt: 289.76 g/mol
InChI Key: UIACPFWDFJIXPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-chlorophenyl)-N-[(4,6-dimethyl-2-pyrimidinyl)methyl]acetamide, also known as CP-690,550, is a synthetic small molecule drug that belongs to the class of Janus kinase (JAK) inhibitors. CP-690,550 has shown promising results in the treatment of various autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In

Mechanism of Action

2-(3-chlorophenyl)-N-[(4,6-dimethyl-2-pyrimidinyl)methyl]acetamide works by selectively inhibiting JAK enzymes, which are involved in the signaling pathways of various cytokines and growth factors. JAK enzymes are crucial for the activation of immune cells and the production of inflammatory cytokines. By inhibiting JAK enzymes, 2-(3-chlorophenyl)-N-[(4,6-dimethyl-2-pyrimidinyl)methyl]acetamide can reduce inflammation and prevent tissue damage in autoimmune diseases. 2-(3-chlorophenyl)-N-[(4,6-dimethyl-2-pyrimidinyl)methyl]acetamide has been shown to be selective for JAK3 and JAK1 enzymes, which are involved in the signaling pathways of several cytokines such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.
Biochemical and Physiological Effects:
2-(3-chlorophenyl)-N-[(4,6-dimethyl-2-pyrimidinyl)methyl]acetamide has been shown to have several biochemical and physiological effects in preclinical and clinical studies. It can reduce the production of inflammatory cytokines such as IL-6, TNF-α, and IFN-γ. It can also reduce the activation of immune cells such as T cells and B cells. 2-(3-chlorophenyl)-N-[(4,6-dimethyl-2-pyrimidinyl)methyl]acetamide has been shown to be effective in reducing the symptoms of rheumatoid arthritis, psoriasis, and inflammatory bowel disease in clinical studies.

Advantages and Limitations for Lab Experiments

2-(3-chlorophenyl)-N-[(4,6-dimethyl-2-pyrimidinyl)methyl]acetamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has a high selectivity for JAK3 and JAK1 enzymes, which makes it a potent inhibitor of cytokine signaling pathways. However, 2-(3-chlorophenyl)-N-[(4,6-dimethyl-2-pyrimidinyl)methyl]acetamide has some limitations for lab experiments. It has a short half-life in vivo, which makes it difficult to maintain a stable concentration in animal models. It also has some off-target effects on other kinases, which may affect the interpretation of experimental results.

Future Directions

2-(3-chlorophenyl)-N-[(4,6-dimethyl-2-pyrimidinyl)methyl]acetamide has shown promising results in the treatment of various autoimmune diseases. However, there are still several future directions that need to be explored. One of the future directions is to investigate the long-term safety and efficacy of 2-(3-chlorophenyl)-N-[(4,6-dimethyl-2-pyrimidinyl)methyl]acetamide in clinical studies. Another future direction is to explore the potential therapeutic applications of 2-(3-chlorophenyl)-N-[(4,6-dimethyl-2-pyrimidinyl)methyl]acetamide in other autoimmune diseases such as multiple sclerosis and lupus. Furthermore, the development of new JAK inhibitors with improved selectivity and pharmacokinetic properties is also a future direction for research.

Synthesis Methods

The synthesis of 2-(3-chlorophenyl)-N-[(4,6-dimethyl-2-pyrimidinyl)methyl]acetamide involves several steps. The starting material is 3-chlorobenzonitrile, which is reacted with methylamine to form 3-chlorophenylacetamide. The resulting compound is then reacted with 4,6-dimethyl-2-pyrimidinecarboxaldehyde to form the final product, 2-(3-chlorophenyl)-N-[(4,6-dimethyl-2-pyrimidinyl)methyl]acetamide. The synthesis of 2-(3-chlorophenyl)-N-[(4,6-dimethyl-2-pyrimidinyl)methyl]acetamide has been reported in several research papers, and the yield of the final product is around 50%.

Scientific Research Applications

2-(3-chlorophenyl)-N-[(4,6-dimethyl-2-pyrimidinyl)methyl]acetamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases. It has been shown to be effective in the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease in preclinical and clinical studies. 2-(3-chlorophenyl)-N-[(4,6-dimethyl-2-pyrimidinyl)methyl]acetamide works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of various cytokines and growth factors. By inhibiting JAK enzymes, 2-(3-chlorophenyl)-N-[(4,6-dimethyl-2-pyrimidinyl)methyl]acetamide can reduce inflammation and prevent tissue damage in autoimmune diseases.

properties

IUPAC Name

2-(3-chlorophenyl)-N-[(4,6-dimethylpyrimidin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O/c1-10-6-11(2)19-14(18-10)9-17-15(20)8-12-4-3-5-13(16)7-12/h3-7H,8-9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIACPFWDFJIXPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)CC2=CC(=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-chlorophenyl)-N-[(4,6-dimethylpyrimidin-2-yl)methyl]acetamide

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